N,N'-Di-pyridin-2-yl-malonamide
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Overview
Description
N,N’-Di-pyridin-2-yl-malonamide is an organic compound with the molecular formula C13H12N4O2 and a molecular weight of 256.26 g/mol . This compound is characterized by the presence of two pyridine rings attached to a malonamide core. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-pyridin-2-yl-malonamide typically involves the reaction of diethyl malonate with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-Di-pyridin-2-yl-malonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-pyridin-2-yl-malonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-Di-pyridin-2-yl-malonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Di-pyridin-2-yl-malonamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine rings, forming stable complexes. These interactions can influence various biochemical pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridin-3-yl)naphthalene-1,4-dicarboxamide: Similar in structure but with a naphthalene core.
N,N’-Di(pyridin-2-yl)malonamide derivatives: Variants with different substituents on the pyridine rings.
Uniqueness
N,N’-Di-pyridin-2-yl-malonamide is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and metal-organic framework synthesis .
Properties
IUPAC Name |
N,N'-dipyridin-2-ylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12(16-10-5-1-3-7-14-10)9-13(19)17-11-6-2-4-8-15-11/h1-8H,9H2,(H,14,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLWEQJHAOUCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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